molecular formula C22H20BrClN2O4S B14738933 N-(2-Bromophenyl)-N~2~-(4-chlorobenzene-1-sulfonyl)-N~2~-(4-ethoxyphenyl)glycinamide CAS No. 6008-46-4

N-(2-Bromophenyl)-N~2~-(4-chlorobenzene-1-sulfonyl)-N~2~-(4-ethoxyphenyl)glycinamide

Cat. No.: B14738933
CAS No.: 6008-46-4
M. Wt: 523.8 g/mol
InChI Key: VSDJGMGSSKBEMY-UHFFFAOYSA-N
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Description

This compound is a glycinamide derivative featuring a 2-bromophenyl group attached to the amide nitrogen, while the second nitrogen (N~2~) is substituted with a 4-chlorobenzenesulfonyl group and a 4-ethoxyphenyl group. Its molecular complexity necessitates comparison with structurally related analogs to elucidate substituent effects on physicochemical properties and biological activity .

Properties

CAS No.

6008-46-4

Molecular Formula

C22H20BrClN2O4S

Molecular Weight

523.8 g/mol

IUPAC Name

N-(2-bromophenyl)-2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)acetamide

InChI

InChI=1S/C22H20BrClN2O4S/c1-2-30-18-11-9-17(10-12-18)26(31(28,29)19-13-7-16(24)8-14-19)15-22(27)25-21-6-4-3-5-20(21)23/h3-14H,2,15H2,1H3,(H,25,27)

InChI Key

VSDJGMGSSKBEMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Relevance :
    • The 4-chlorobenzenesulfonyl group in the target compound may enhance binding to carbonic anhydrases or protease enzymes, as seen in related sulfonamides ().
    • Ethoxy groups generally improve metabolic stability compared to methoxy or nitro substituents ().
  • Thermal Stability :
    • The melting point of simpler analogs (e.g., 98–99°C for N-(2-Bromophenyl)acetamide; ) suggests the target compound may exhibit higher thermal stability due to increased molecular rigidity.

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